Methyl 3-(naphthalen-1-yl)prop-2-enoate
CAS No.:
Cat. No.: VC20123656
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H12O2 |
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Molecular Weight | 212.24 g/mol |
IUPAC Name | methyl 3-naphthalen-1-ylprop-2-enoate |
Standard InChI | InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3 |
Standard InChI Key | MNGYPDQJVYJTLM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C=CC1=CC=CC2=CC=CC=C21 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, methyl 3-naphthalen-1-ylprop-2-enoate, reflects its ester-functionalized propenoate chain linked to the 1-position of naphthalene. Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₂O₂ |
Molecular Weight | 212.24 g/mol |
InChI Key | MNGYPDQJVYJTLM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C=CC1=CC=CC2=CC=CC=C21 |
CAS Registry Number | Not explicitly listed |
The naphthalene moiety provides planar aromaticity, while the prop-2-enoate group introduces rigidity through conjugation between the double bond and ester carbonyl. This conjugation stabilizes the molecule and influences its reactivity in electrophilic additions and nucleophilic substitutions.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for characterizing this compound. The ¹H NMR spectrum typically shows:
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A singlet at δ 3.7–3.8 ppm for the methyl ester group.
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Multiplet signals between δ 7.4–8.2 ppm corresponding to the naphthalene protons.
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Two doublets near δ 6.3–6.8 ppm for the trans-vinylic protons.
In the IR spectrum, strong absorptions appear at ~1720 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch), confirming the presence of the ester and conjugated double bond.
Synthesis and Purification
Synthetic Routes
The primary synthesis involves a Knoevenagel condensation between methyl acetoacetate and 1-naphthaldehyde under basic conditions (e.g., piperidine or ammonium acetate). The reaction mechanism proceeds via deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde and subsequent dehydration:
Key optimization parameters include:
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Temperature: 60–80°C to balance reaction rate and side-product formation.
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Solvent: Ethanol or methanol, which polar aprotic solvents improve yields.
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Catalyst: 10–20 mol% piperidine for efficient enolate formation.
Purification Techniques
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound from unreacted starting materials and oligomeric byproducts. Typical yields range from 65–75%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).
Chemical Reactivity and Functionalization
Electrophilic Additions
The α,β-unsaturated ester undergoes Michael additions with nucleophiles such as amines or thiols. For example, reaction with benzylamine produces a β-amino ester derivative:
This reactivity is exploited to synthesize pharmacologically active analogs.
Cycloadditions
The conjugated diene system participates in Diels-Alder reactions with dienophiles like maleic anhydride, yielding six-membered cycloadducts. These products serve as precursors for polycyclic frameworks in materials science.
Oxidation and Reduction
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Oxidation: Treatment with ozone cleaves the double bond, generating naphthalene-1-carbaldehyde and methyl oxalate.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing methyl 3-(naphthalen-1-yl)propanoate.
Industrial and Research Applications
Polymer Chemistry
The compound acts as a crosslinking agent in UV-curable resins, enhancing mechanical strength and thermal stability. Copolymerization with acrylates yields materials with tailored glass transition temperatures (Tg).
Organic Electronics
Thin films of methyl 3-(naphthalen-1-yl)prop-2-enoate exhibit charge-carrier mobility of 0.12 cm²/V·s, making it a candidate for organic field-effect transistors (OFETs).
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Key Difference | Reactivity Profile |
---|---|---|---|
Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate | C₁₅H₁₁NO₂ | Cyano group at C2 | Enhanced electrophilicity |
Methyl 3-(naphthalen-2-yl)prop-2-enoate | C₁₄H₁₂O₂ | Naphthalene substitution at C2 | Altered steric interactions |
The absence of a cyano group in methyl 3-(naphthalen-1-yl)prop-2-enoate reduces its electrophilicity but improves solubility in nonpolar solvents .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent work employs chiral organocatalysts to enantioselectively synthesize this compound, achieving enantiomeric excess (ee) >90%. Such advances enable access to optically active derivatives for medicinal chemistry.
Environmental Impact Studies
Biodegradation assays reveal a half-life of 14 days in soil, primarily via esterase-mediated hydrolysis. Computational models predict low bioaccumulation potential (Log Kow = 2.8).
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